molecular formula C6H4ClIO2S B1203014 4-Iodobenzenesulfonyl chloride CAS No. 98-61-3

4-Iodobenzenesulfonyl chloride

Cat. No. B1203014
CAS RN: 98-61-3
M. Wt: 302.52 g/mol
InChI Key: POXFXTSTVWDWIR-UHFFFAOYSA-N
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Description

4-Iodobenzenesulfonyl chloride , also known as pipsyl chloride , has the chemical formula IC₆H₄SO₂Cl . It is a crystalline compound with a melting point of 80-82°C . This compound is commonly used in organic synthesis and chemical reactions due to its reactivity.


Physical And Chemical Properties Analysis

  • Melting Point : 80-82°C .
  • Solubility : Soluble in ethanol (100 mg/mL, clear to slightly hazy, colorless to yellow) .

Scientific Research Applications

Intermediate in Organic Syntheses

4-Iodobenzenesulfonyl chloride is used as an intermediate in organic syntheses . It plays a crucial role in the formation of various organic compounds. The iodine atom in the compound can undergo various reactions, leading to the formation of new bonds.

Medicine

This compound also finds its application in the field of medicine . It can be used in the synthesis of pharmaceuticals, where it can act as a building block in the creation of complex molecules.

Safety And Hazards

  • Precautionary Statements : Handle with care, wear appropriate protective gear, and avoid skin and eye contact .

Future Directions

: Sigma-Aldrich: 4-Iodobenzenesulfonyl chloride

properties

IUPAC Name

4-iodobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXFXTSTVWDWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059175
Record name Benzenesulfonyl chloride, 4-iodo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodobenzenesulfonyl chloride

CAS RN

98-61-3
Record name 4-Iodobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pipsyl choride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pipsyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77079
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Record name Benzenesulfonyl chloride, 4-iodo-
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Record name Benzenesulfonyl chloride, 4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-iodobenzenesulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.443
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Record name PIPSYL CHORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary reaction that 4-iodobenzenesulfonyl chloride is known to undergo in the context of these studies?

A1: 4-iodobenzenesulfonyl chloride serves as a reagent in palladium-catalyzed desulfitative arylation reactions. [] This reaction allows for the direct introduction of an aryl group (derived from the 4-iodobenzenesulfonyl chloride) onto a heteroaromatic ring. The reaction proceeds with retention of the iodine atom, which offers opportunities for further synthetic transformations. []

Q2: Can you provide an example of how 4-iodobenzenesulfonyl chloride has been used to synthesize bioactive molecules?

A2: Researchers have utilized 4-iodobenzenesulfonyl chloride to synthesize a series of mono- and di-sulfonamide derivatives. [] These compounds were designed to explore their potential as antioxidant agents and acetylcholinesterase inhibitors, which are relevant to conditions like Alzheimer's disease. Specifically, 4-iodobenzenesulfonyl chloride was reacted with various aniline derivatives to generate the desired sulfonamide structures. []

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